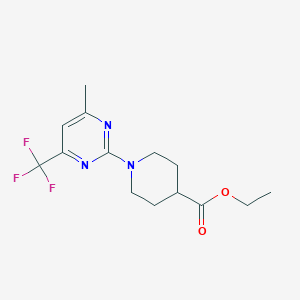

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate

Description

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate (CAS: 931998-13-9) is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a trifluoromethyl group at position 4. The pyrimidine ring is linked to a piperidine moiety via a nitrogen atom at position 2, and the piperidine ring is further functionalized with an ethyl ester group at position 5. Its molecular formula is C₁₄H₁₈F₃N₃O₂, with a molecular weight of 317.31 g/mol .

The compound is cataloged as a pharmaceutical intermediate, suggesting applications in drug discovery .

Properties

IUPAC Name |

ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2/c1-3-22-12(21)10-4-6-20(7-5-10)13-18-9(2)8-11(19-13)14(15,16)17/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBKILIVMRBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with piperidine-4-carboxylic acid ethyl ester under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Scientific Research Applications

Biological Activities

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate exhibits a range of biological properties, making it a candidate for various therapeutic applications:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

- Neurological Applications :

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced activity against E. coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Anti-inflammatory Activity Assessment

In a controlled experiment, several pyrimidine derivatives were tested for their anti-inflammatory effects using paw edema models in rats. This compound was found to reduce inflammation significantly, showcasing its potential as a therapeutic agent .

Anticancer Drug Development

A recent study focused on the structure-activity relationship (SAR) of pyrimidine derivatives for anticancer applications. The findings suggested that modifications to the ethyl ester group could enhance cytotoxic effects against cancer cell lines, leading to the development of more potent anticancer agents based on this compound .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in the heterocyclic core, substituents, and ester positioning. Below is a detailed analysis:

Ethyl 1-(4-(trifluoromethyl)pyrimidin-2-yl)pyridine-4-carboxylate (CAS: 215654-84-5)

- Molecular Formula : C₁₃H₁₆F₃N₃O₂

- Molecular Weight : 303.28 g/mol

- Structural Differences :

- Heterocyclic Core : Pyridine replaces piperidine, introducing aromaticity and reduced flexibility.

- Substituents : Lacks the 4-methyl group on the pyrimidine ring.

- Implications: The pyridine ring may reduce solubility compared to the non-aromatic piperidine.

Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate (CAS: 1007344-02-6)

- Molecular Formula : C₁₉H₂₃F₃N₆O₂

- Molecular Weight : 424.42 g/mol

- Structural Differences :

- Substituents : A 1,5-dimethylpyrazole group replaces the 4-methyl group on the pyrimidine.

- Ester Position : The ethyl ester is at position 3 of the piperidine (vs. position 4 in the target compound).

- Implications :

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Molecular Formula : C₁₀H₁₆N₄

- Molecular Weight : 192.27 g/mol

- Structural Differences: Functional Groups: An amine group replaces the ethyl ester at position 2 of the pyrimidine. No trifluoromethyl substituent.

- Reduced lipophilicity due to the absence of the trifluoromethyl group .

Comparative Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate | C₁₄H₁₈F₃N₃O₂ | 317.31 | 4-methyl, 6-CF₃ on pyrimidine; ethyl ester at piperidine-4 | High lipophilicity (CF₃), flexible piperidine ring |

| Ethyl 1-(4-(trifluoromethyl)pyrimidin-2-yl)pyridine-4-carboxylate | C₁₃H₁₆F₃N₃O₂ | 303.28 | Pyridine core, no 4-methyl group | Aromatic pyridine, reduced solubility |

| Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-CF₃-pyrimidin-2-yl)piperidine-3-carboxylate | C₁₉H₂₃F₃N₆O₂ | 424.42 | 1,5-dimethylpyrazole at pyrimidine-4; ester at piperidine-3 | Enhanced π-π interactions, altered steric profile |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₆N₄ | 192.27 | Amine at pyrimidine-2, no ester or CF₃ | Improved solubility (amine), lower metabolic stability |

Conformational and Crystallographic Insights

- Piperidine Puckering: The piperidine ring in the target compound may adopt non-planar conformations, as described by Cremer and Pople’s puckering coordinates . This flexibility could enhance binding to targets with hydrophobic pockets.

- Crystallography Tools : Structural data for analogs (e.g., pyrimidin-2-amine derivatives) have been resolved using SHELX and ORTEP-3, which are critical for understanding molecular geometry and intermolecular interactions .

Biological Activity

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate, with a CAS number of 931998-13-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its structural features on its activity.

- Molecular Formula : C14H18F3N3O2

- Molecular Weight : 317.307 g/mol

- MDL Number : MFCD08558263

- Purity : Minimum 95% .

Synthesis and Structure

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine moieties. The trifluoromethyl group at the 6-position of the pyrimidine ring is particularly noteworthy as it can enhance lipophilicity and potentially influence biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The presence of the trifluoromethyl group is believed to enhance this activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives containing a methyl group on the pyrimidine ring have shown heightened antibacterial action against Escherichia coli and Staphylococcus aureus .

Case Studies and Research Findings

- Antitumor Activity :

- Antimicrobial Efficacy :

- Mechanism of Action :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate, and how are intermediates characterized?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thioureas (or urea derivatives). For example, ethyl acetoacetate reacts with aromatic aldehydes and thioureas under acidic conditions to form tetrahydropyrimidine intermediates, which are subsequently cyclized with reagents like 3-amino-5-methylisoxazole . Key intermediates are characterized using -NMR, -NMR, and ESI-MS to confirm regiochemistry and purity. For instance, ESIMS data (e.g., m/z 328.2 [M+1]) and HPLC purity (>95%) are critical for validation .

Q. How is crystallographic analysis applied to resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential. The piperidine ring’s puckering parameters (e.g., Cremer-Pople coordinates) are analyzed to quantify non-planarity, which influences conformational stability and intermolecular interactions . For example, the torsion angles and bond lengths derived from SC-XRD data (e.g., C–C–C angles of ~125°) provide insights into steric effects from the trifluoromethyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) including respiratory protection (FFP2 masks), nitrile gloves, and eye/face shields is mandatory due to potential toxicity. Emergency measures like eyewash stations and proper ventilation are required to mitigate exposure risks. Storage should adhere to fire safety standards (e.g., UN 1993 for flammable solids), and disposal must follow hazardous waste regulations .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the trifluoromethyl group into the pyrimidine ring?

The trifluoromethyl group’s electron-withdrawing nature complicates nucleophilic substitution. Strategies include:

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and NMR?

Contradictions arise from residual solvents or diastereomers undetected by HPLC. Solutions include:

Q. How does the piperidine ring’s conformation affect biological activity in related compounds?

The chair conformation of the piperidine ring minimizes steric clash with the trifluoromethyl group, enhancing binding to targets like kinases or GPCRs. For example, in PK03447E-1 analogs, equatorial positioning of the 4-carboxylate group improves solubility and bioavailability . Computational studies (DFT or MD simulations) predict energy barriers for ring flipping (~5–10 kcal/mol), which correlate with experimental -NMR coupling constants .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.